Cas no 257282-90-9 (6-methyl-4-nitro-1,3-benzothiazol-2-amine)

6-Methyl-4-nitro-1,3-benzothiazol-2-amine is a nitro-substituted benzothiazole derivative with a molecular formula of C₈H₇N₃O₂S. This compound features a benzothiazole core functionalized with a methyl group at the 6-position and a nitro group at the 4-position, alongside an amine at the 2-position. Its structural properties make it a valuable intermediate in organic synthesis, particularly for the development of heterocyclic compounds and dyes. The nitro and amine groups offer reactivity for further functionalization, while the benzothiazole scaffold contributes to potential applications in medicinal chemistry and materials science. The compound exhibits moderate stability under standard conditions, facilitating handling in laboratory settings. Its purity and well-defined structure ensure reproducibility in research applications.
6-methyl-4-nitro-1,3-benzothiazol-2-amine structure
257282-90-9 structure
商品名:6-methyl-4-nitro-1,3-benzothiazol-2-amine
CAS番号:257282-90-9
MF:C8H7N3O2S
メガワット:209.22508
CID:246951
PubChem ID:3147230

6-methyl-4-nitro-1,3-benzothiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 2-Benzothiazolamine,6-methyl-4-nitro-
    • 2-Benzothiazolamine,6-methyl-4-nitro-(9CI)
    • 257282-90-9
    • AKOS000299556
    • CS-0336160
    • 6-methyl-4-nitro-1,3-benzothiazol-2-amine
    • SR-01000318793-1
    • BB 0244034
    • 6-Methyl-4-nitro-benzothiazol-2-ylamine
    • 6-Methyl-4-nitrobenzo[d]thiazol-2-amine
    • SR-01000318793
    • SCHEMBL10967379
    • インチ: InChI=1S/C8H7N3O2S/c1-4-2-5(11(12)13)7-6(3-4)14-8(9)10-7/h2-3H,1H3,(H2,9,10)
    • InChIKey: RCBABQGURHXXTH-UHFFFAOYSA-N
    • ほほえんだ: CC1C=C([N+]([O-])=O)C2N=C(N)SC=2C=1

計算された属性

  • せいみつぶんしりょう: 209.026
  • どういたいしつりょう: 209.026
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 113Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • ふってん: 426.1±37.0 °C at 760 mmHg
  • フラッシュポイント: 211.5±26.5 °C
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

6-methyl-4-nitro-1,3-benzothiazol-2-amine セキュリティ情報

6-methyl-4-nitro-1,3-benzothiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B499175-10mg
6-methyl-4-nitro-1,3-benzothiazol-2-amine
257282-90-9
10mg
$ 50.00 2022-06-07
TRC
B499175-100mg
6-methyl-4-nitro-1,3-benzothiazol-2-amine
257282-90-9
100mg
$ 320.00 2022-06-07
TRC
B499175-50mg
6-methyl-4-nitro-1,3-benzothiazol-2-amine
257282-90-9
50mg
$ 210.00 2022-06-07

6-methyl-4-nitro-1,3-benzothiazol-2-amine 関連文献

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6-methyl-4-nitro-1,3-benzothiazol-2-amineに関する追加情報

Introduction to 6-methyl-4-nitro-1,3-benzothiazol-2-amine (CAS No. 257282-90-9)

6-methyl-4-nitro-1,3-benzothiazol-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 257282-90-9, is a significant heterocyclic compound that has garnered attention in the field of pharmaceutical and chemical research. This compound belongs to the benzothiazole family, a class of molecules known for their diverse biological activities and utility in medicinal chemistry. The structural features of 6-methyl-4-nitro-1,3-benzothiazol-2-amine, including its nitro and amine functional groups, contribute to its unique chemical properties and potential applications in drug discovery and synthesis.

The benzothiazole core is a privileged scaffold in medicinal chemistry, frequently employed in the development of therapeutic agents due to its ability to interact with biological targets such as enzymes and receptors. The presence of a methyl group at the 6-position and a nitro group at the 4-position in 6-methyl-4-nitro-1,3-benzothiazol-2-amine enhances its reactivity and modulates its pharmacological profile. These modifications make the compound a valuable intermediate in the synthesis of more complex molecules with tailored biological activities.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic purposes. 6-methyl-4-nitro-1,3-benzothiazol-2-amine has been investigated for its potential role in various pharmacological frameworks. One of the most compelling areas of interest is its application in the development of antimicrobial agents. The nitro group, in particular, is known to exhibit broad-spectrum antimicrobial activity by interfering with bacterial DNA synthesis and repair mechanisms. This has led to investigations into derivatives of 6-methyl-4-nitro-1,3-benzothiazol-2-amine as potential candidates for combating resistant bacterial strains.

Furthermore, the benzothiazole moiety has shown promise in anticancer research. Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways involved in tumor growth. The structural versatility of 6-methyl-4-nitro-1,3-benzothiazol-2-amine allows for further functionalization, enabling researchers to design molecules with enhanced selectivity and potency against specific cancer types. The amine group at the 2-position provides a handle for further chemical modifications, such as coupling with other pharmacophores or introducing additional functional groups to fine-tune biological activity.

The synthesis of 6-methyl-4-nitro-1,3-benzothiazol-2-amine involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the condensation of appropriately substituted thiourea derivatives with α-haloketones or α-haloaldehydes to form the benzothiazole core. Subsequent nitration and methylation steps introduce the characteristic functional groups that define the compound's structure. Advanced synthetic techniques, such as catalytic hydrogenation or transition-metal-catalyzed cross-coupling reactions, can be employed to achieve high yields and purity levels necessary for pharmaceutical applications.

From a computational chemistry perspective, 6-methyl-4-nitro-1,3-benzothiazol-2-amine has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have been used to predict binding affinities and identify key residues involved in receptor binding. These insights are crucial for rational drug design, allowing researchers to optimize the compound's pharmacokinetic properties and minimize potential side effects.

The pharmaceutical industry has recognized the potential of 6-methyl-4-nitro-1,3-benzothiazol-2-am ine as a building block for novel therapeutics. Several companies have initiated programs to explore derivatives of this compound for treating various diseases. Preclinical studies have shown promising results in animal models for conditions ranging from infectious diseases to chronic inflammatory disorders. The ability of 6-methyl -4-nitro -1 ,3 -benzoth az ol -2 -am ine to modulate multiple biological pathways makes it an attractive candidate for multitarget drug discovery efforts.

As research progresses, the applications of 6-methyl -4 -nit ro -1 ,3 -benz othia z ol -2 -am ine are expected to expand beyond traditional pharmaceutical uses. Its unique structural features make it suitable for applications in materials science and agrochemicals as well. For instance, benzothiazole derivatives have been explored as components in organic semiconductors and light-emitting diodes (LEDs) due to their ability to form stable π-conjugated systems. Additionally, its antimicrobial properties could be leveraged in developing new crop protection agents.

In conclusion, 6-methyl -4-nit ro -1 ,3 -benz othia z ol -2 -am ine (CAS No. 257282 -90 -9) represents a fascinating compound with diverse potential applications across multiple scientific disciplines. Its role in drug discovery continues to evolve as new synthetic methodologies and computational tools become available. The ongoing research into this molecule underscores its importance as a valuable scaffold for developing innovative solutions to global health challenges.

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